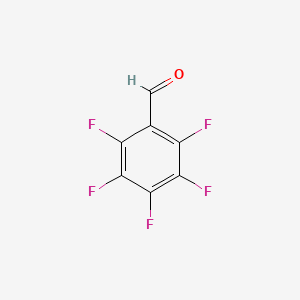
Pentafluorobenzaldehyde
Cat. No. B1199891
Key on ui cas rn:
653-37-2
M. Wt: 196.07 g/mol
InChI Key: QJXCFMJTJYCLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06358971B1
Procedure details


The 2,3,4,5,6-pentafluorobenzaldehyde (49.4 g, 252 mmol) was converted to product in a manner substantially analogous to Preparation 59 to yield 52.3 g. (86.0). EA, MS(FD).

[Compound]
Name
( 86.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6]([F:13])[C:3]=1[CH:4]=[O:5].C[C:15](=[O:19])[O:16]CC>>[F:1][C:2]1[C:9]([F:10])=[C:8]([F:11])[C:7]([F:12])=[C:6]([F:13])[C:3]=1[CH:4]([OH:5])[C:15]([OH:19])=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
49.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=O)C(=C(C(=C1F)F)F)F
|
Step Two
[Compound]
|
Name
|
( 86.0 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(OCC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 52.3 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C(C(=O)O)O)C(=C(C(=C1F)F)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
